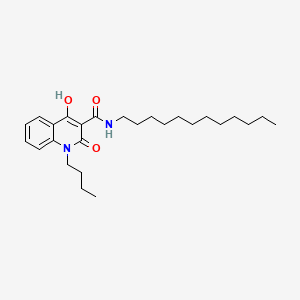

![molecular formula C11H10N4S B604671 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol CAS No. 353786-74-0](/img/structure/B604671.png)

6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol” is a chemical compound. It contains a total of 28 bonds, including 18 non-H bonds, 10 multiple bonds, 4 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, and 1 N hydrazine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol derivatives were synthesized by subjecting 2-methylaniline and 2-ethylaniline to the Sandmeyer reaction to give 7-methyl and 7-ethyl isatins. These isatins were then subjected to the bromination reaction with N-bromosuccinimide (NBS) using eco-friendly PEG-400 as solvent at room temperature .Molecular Structure Analysis

The molecular structure of “6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol” includes 1 five-membered ring, 2 six-membered rings, and 2 nine-membered rings. It also contains 1 N hydrazine .Chemical Reactions Analysis

In the synthesis process, the condensation reaction with thiosemicarbazide using dioxane as solvent and potassium carbonate as alkali was used to successfully synthesize a series of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol derivatives .Physical And Chemical Properties Analysis

The physical form of “6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol” is solid . More detailed physicochemical, thermodynamic, and other property data can be obtained from a real-time chemical predictor based on an advanced QSPR .Aplicaciones Científicas De Investigación

Cancer Therapy

A series of 5H-[1,2,4]triazino[5,6-b]indole derivatives have been synthesized and evaluated for their potential as iron chelators in cancer therapy . The compound 3k, which is part of this series, displayed strong antiproliferative activity in vitro against A549, MCF-7, Hela, and HepG-2 cancer cells . It selectively bound to ferrous ions, but not to ferric ions, and its cytotoxicity was abolished by the addition of Fe2+ .

Cell Cycle Arrest

Flow cytometry assays demonstrated that compound 3k arrested the cell cycle at the G1 phase and induced significant apoptosis in A549 cells in dose and time-dependent manners . This corresponds to JC-1 staining assay results .

Apoptosis Induction

Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins provided evidence that induction of apoptosis by 3k in A549 cells might be at least via the mitochondria pathway .

Iron Chelation

Iron chelators are natural or synthetic small molecules that bind iron ion with a high affinity . They were initially used in the treatment of iron ion-overload syndromes . Currently, these agents are being repurposed to treat cancers .

Synthesis of Novel Derivatives

The first introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems, leading to a series of structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives, has been achieved .

Antimalarial Activity

Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group have been reported to have potent antimalarial activity .

Mecanismo De Acción

Target of Action

The primary target of 6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .

Mode of Action

The binding of this compound to ferrous ions is so strong that the addition of Fe2+ can abolish the cytotoxicity of the compound .

Biochemical Pathways

The compound’s interaction with iron ions affects the iron homeostasis within the cell, leading to a decrease in intracellular iron ion levels . This can significantly inhibit cancer cell proliferation, as rapidly proliferating cancer cells have a higher iron requirement than normal cells .

Pharmacokinetics

Its strong binding affinity for ferrous ions suggests it may have a significant impact on bioavailability .

Result of Action

The compound has been shown to have strong antiproliferative activity in vitro against A549, MCF-7, Hela, and HepG-2 cancer cells . It can arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins further provided evidence that induction of apoptosis by this compound in A549 cells might be at least via the mitochondria pathway .

Action Environment

Environmental factors such as the presence of ferrous ions can influence the compound’s action, efficacy, and stability. For instance, the mixture of the compound with FeCl2 showed a significant decrease in the cytotoxicity on A549 cells with the increase of ferrous ions concentrations .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6,8-dimethyl-2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S/c1-5-3-6(2)8-7(4-5)9-10(12-8)13-11(16)15-14-9/h3-4H,1-2H3,(H2,12,13,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKXOKIJXOPLJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C3=NNC(=S)N=C3N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(E)-(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B604590.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B604593.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604594.png)

![1-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604595.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604596.png)

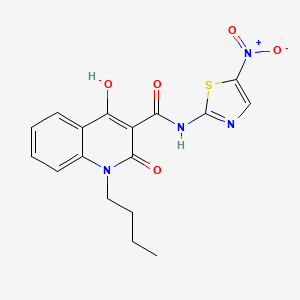

![8-[(2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B604597.png)

![1-Allyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-YL]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604598.png)

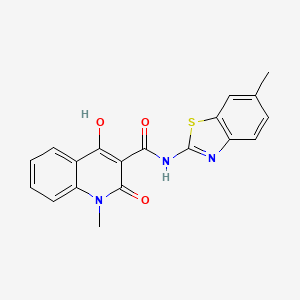

![2-[(9-Ethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazonomethyl]-6-nitro-phenol](/img/structure/B604607.png)

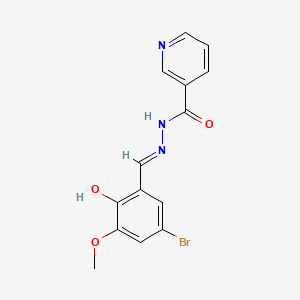

![2-({[1-(benzylideneamino)-4-phenyl-1H-imidazol-2-yl]imino}methyl)-4-bromophenol](/img/structure/B604609.png)

![(E)-2-((3-allyl-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B604611.png)